molecular formula C9H8BrN3 B3008387 1-(3-Bromophenyl)-1H-imidazol-2-amine CAS No. 1695056-60-0

1-(3-Bromophenyl)-1H-imidazol-2-amine

Cat. No.: B3008387
CAS No.: 1695056-60-0
M. Wt: 238.088
InChI Key: UROBPZYRIWTYLX-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-1H-imidazol-2-amine is a synthetic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromine atom attached to the phenyl ring and an imidazole ring with an amine group at the 2-position

Mechanism of Action

Target of Action

Similar compounds have shown activity against various targets such as leishmania aethiopica and plasmodium berghei . These targets play crucial roles in the life cycle of these parasites, making them potential targets for antileishmanial and antimalarial therapies .

Mode of Action

For instance, similar compounds have shown superior antipromastigote activity, which was more active than standard drugs .

Biochemical Pathways

Compounds with similar structures have been known to interfere with the life cycle of parasites, disrupting their growth and survival . The downstream effects of these disruptions could include the death of the parasites and the alleviation of the diseases they cause.

Pharmacokinetics

The pharmacokinetics of 1-(3-Bromophenyl)-1H-imidazol-2-amine involve its absorption, distribution, metabolism, and excretion (ADME). A study on a similar compound, 1-(3′-bromophenyl)-heliamine, showed that the maximum concentration (Cmax) reached 1.00 ± 0.45 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites . These properties impact the bioavailability of the compound, determining how much of it reaches the site of action.

Result of Action

Based on the activities of similar compounds, it can be inferred that the compound may lead to the death of parasites such as leishmania and plasmodium . This could result in the alleviation of the diseases caused by these parasites.

Biochemical Analysis

Biochemical Properties

1-(3-Bromophenyl)-1H-imidazol-2-amine, due to its imidazole ring, could potentially interact with various enzymes and proteins. Imidazole rings are known to play key roles in several biochemical processes, often acting as a part of the active site in enzymes .

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action for this compound is not well-established. It’s plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have varying effects over time .

Dosage Effects in Animal Models

Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to be involved in various metabolic pathways, interacting with enzymes and cofactors, and affecting metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-1H-imidazol-2-amine typically involves the reaction of 3-bromoaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the imidazole ring. The reaction can be summarized as follows:

3-Bromoaniline+Glyoxal+Ammonium AcetateThis compound\text{3-Bromoaniline} + \text{Glyoxal} + \text{Ammonium Acetate} \rightarrow \text{this compound} 3-Bromoaniline+Glyoxal+Ammonium Acetate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The imidazole ring can undergo oxidation to form imidazole N-oxides.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution: Formation of various substituted phenyl-imidazole derivatives.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

1-(3-Bromophenyl)-1H-imidazol-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-1H-imidazol-2-amine: Similar structure but with the bromine atom at the 4-position.

    1-(3-Chlorophenyl)-1H-imidazol-2-amine: Similar structure with a chlorine atom instead of bromine.

    1-(3-Bromophenyl)-1H-pyrazol-2-amine: Similar structure with a pyrazole ring instead of an imidazole ring.

Uniqueness: 1-(3-Bromophenyl)-1H-imidazol-2-amine is unique due to the specific positioning of the bromine atom and the presence of the imidazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(3-bromophenyl)imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-2-1-3-8(6-7)13-5-4-12-9(13)11/h1-6H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROBPZYRIWTYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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